molecular formula C12H14BrNO B11850927 7-Bromo-2-(tert-butyl)isoindolin-1-one

7-Bromo-2-(tert-butyl)isoindolin-1-one

Cat. No.: B11850927
M. Wt: 268.15 g/mol
InChI Key: DFLNBDDHXJLWRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(tert-butyl)isoindolin-1-one typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindolinones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(tert-butyl)isoindolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted isoindolinones.

Scientific Research Applications

7-Bromo-2-(tert-butyl)isoindolin-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, colorants, and polymer additives.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(tert-butyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The isoindolinone scaffold is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-isopropylisoindoline-1,3-dione: This compound shares a similar isoindolinone scaffold but with different substituents.

    N-isoindoline-1,3-diones:

Uniqueness

7-Bromo-2-(tert-butyl)isoindolin-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the bromine atom and the tert-butyl group can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

7-bromo-2-tert-butyl-3H-isoindol-1-one

InChI

InChI=1S/C12H14BrNO/c1-12(2,3)14-7-8-5-4-6-9(13)10(8)11(14)15/h4-6H,7H2,1-3H3

InChI Key

DFLNBDDHXJLWRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2=C(C1=O)C(=CC=C2)Br

Origin of Product

United States

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